N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Description

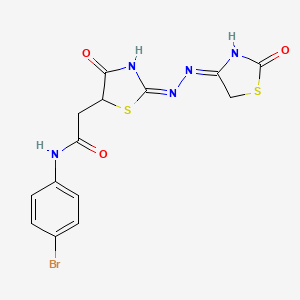

N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a thiazolidinone-acetamide hybrid compound characterized by a brominated aromatic ring, a conjugated hydrazone-thiazolidinone backbone, and an acetamide linker. Its structure features two thiazolidinone moieties, one of which is substituted with a hydrazone group, contributing to its planar, conjugated system.

Synthetically, this compound likely follows protocols similar to other thiazolidinone derivatives, such as coupling reactions using carbodiimides (e.g., N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride) and activators like 1-hydroxybenzotriazol (HOBt) in polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKXACRVVIBRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br)/NC(=O)S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a complex organic compound that incorporates both thiazolidine and hydrazone functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The thiazolidinedione (TZD) derivatives, such as this compound, are known for their diverse pharmacological properties, including antidiabetic, anticancer, and antimicrobial activities.

Antidiabetic Activity

Thiazolidinediones have been extensively studied for their antidiabetic properties. Compounds with similar structures to this compound exhibit mechanisms that enhance insulin sensitivity and regulate glucose metabolism.

Key Findings:

- A study highlighted the effectiveness of thiazolidinedione derivatives in reducing blood glucose levels in diabetic models. Notably, compounds with specific substitutions at the thiazolidine ring demonstrated significant hypoglycemic effects comparable to standard medications like pioglitazone .

Anticancer Activity

Thiazolidine derivatives have shown promise in cancer treatment through their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular pathways associated with cell proliferation and survival.

Research Insights:

- In vitro studies indicated that thiazolidinones could inhibit the growth of glioblastoma cells, with certain derivatives exhibiting potent cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 and HCT116 . The structure of this compound suggests potential efficacy due to its unique functional groups.

Antimicrobial Activity

The antimicrobial properties of thiazolidinedione derivatives have been documented, with several compounds demonstrating effectiveness against a range of bacterial and fungal pathogens.

Evidence:

- Derivatives similar to this compound have been tested against various microbial strains, showing notable inhibition zones in agar diffusion assays .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the bromophenyl group may enhance binding affinity to these targets, while the thiazolidine moiety contributes to its biological efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidiabetic | Enhances insulin sensitivity | |

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits growth of pathogens |

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, a series of thiazolidinedione derivatives were administered. Among them, compounds structurally related to N-(4-bromophenyl)-2-((E)-4-oxo...) exhibited significant reductions in fasting blood glucose levels compared to the control group. The results indicated that these compounds could serve as potential therapeutic agents for managing diabetes .

Case Study 2: Anticancer Potential

A recent investigation evaluated the anticancer effects of thiazolidinedione derivatives on glioblastoma cell lines. The study revealed that certain compounds led to a marked decrease in cell viability through apoptotic pathways. This suggests that N-(4-bromophenyl)-2... could be further explored for its anticancer properties .

Scientific Research Applications

Structural Overview

The molecular formula for N-(4-bromophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide is C20H18BrN3O3S2, with a molecular weight of 485.4 g/mol. The compound features a thiazolidine ring, which is known for its biological activity.

Physicochemical Properties

The compound exhibits properties typical of thiazolidine derivatives, including solubility in organic solvents and moderate stability under physiological conditions. Its structure allows for interaction with biological macromolecules, facilitating its role as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit promising antimicrobial properties. For instance, research on related thiazolidine derivatives has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of several thiazolidine derivatives, including those containing the bromophenyl group. The results indicated that certain compounds had Minimum Inhibitory Concentrations (MICs) in the low micromolar range against resistant bacterial strains, suggesting their potential as lead compounds in antibiotic development .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation.

Case Study: Anticancer Efficacy

In vitro studies using human breast adenocarcinoma cell lines (MCF7) revealed that derivatives of this compound exhibited significant cytotoxic effects. The Sulforhodamine B assay indicated that some derivatives reduced cell viability by over 50% at concentrations below 10 µM, highlighting their potential as anticancer agents .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound ID | Structure | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| d1 | Structure A | 8 | Staphylococcus aureus |

| d2 | Structure B | 16 | Escherichia coli |

| d3 | Structure C | 32 | Candida albicans |

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| d6 | 5 | Apoptosis induction |

| d7 | 7 | Cell cycle arrest |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Thiazolidinone-sulfanylidene derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may influence redox-mediated activities like antioxidant effects.

Research Findings and Implications

Structure-Activity Relationships (SAR): The 4-bromophenyl group confers higher metabolic stability compared to non-halogenated analogues, as seen in ’s compound with a 3-ethoxy-4-hydroxybenzylidene group, which showed rapid clearance in preliminary assays . Hydrazone-thiazolidinone hybrids exhibit dual inhibitory effects on enzymes like DHFR (dihydrofolate reductase) and β-lactamase, as inferred from structurally related nitrofuran-thiazole derivatives in .

Therapeutic Limitations: Some thiazolidinone derivatives (e.g., nitro-containing compounds in ) display carcinogenic risks, emphasizing the need for rigorous toxicity profiling of the target compound .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including alkylation of thioxothiazolidinone precursors, thiosemicarbazone formation, and [2+3]-cyclization with dielectrophilic synthons. Key optimizations include:

- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., thiosemicarbazides) to control side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, as seen in analogous thiazolidinone syntheses .

- Temperature control : Reflux conditions (e.g., 80–120°C) improve reaction rates while minimizing decomposition .

- Purification : Use preparative HPLC or recrystallization (DMF/ethanol mixtures) to isolate high-purity products .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide and thiazolidinone moieties) .

- NMR (¹H/¹³C) : Assign protons and carbons to confirm regiochemistry (e.g., distinguishing E/Z isomers via coupling constants) .

- LC-MS : Verify molecular weight and detect impurities (e.g., unreacted intermediates) .

- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- In vitro assays : Use the NCI-60 panel to screen for anticancer activity across diverse cell lines (e.g., leukemia, breast cancer) at concentrations ≤10 µM .

- Dose-response curves : Calculate GI₅₀/TGI values to quantify potency .

- Control compounds : Compare with structurally similar analogs (e.g., 4-chlorophenyl derivatives) to establish baseline activity .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from stereoelectronic effects or off-target interactions. Mitigation approaches include:

- Molecular docking : Reassess binding poses using updated protein structures (e.g., PDB entries) to identify overlooked interactions .

- Metabolite profiling : Use LC-MS/MS to detect in situ degradation products that may alter activity .

- Synchrotron crystallography : Resolve crystal structures (via SHELX/ORTEP) to confirm stereochemistry and intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .

- Scaffold hopping : Integrate triazolo or pyridazine moieties (as in related compounds) to enhance solubility or metabolic stability .

- Pharmacophore mapping : Use QSAR models to prioritize substituents at the hydrazono-thiazolidinone junction .

Q. What experimental designs are effective for studying the compound’s mechanism of action?

Methodological Answer:

- Kinetic assays : Measure enzyme inhibition (e.g., HDACs or kinases) via fluorescence polarization or calorimetry .

- Gene expression profiling : Perform RNA-seq to identify differentially expressed pathways post-treatment .

- Protein binding studies : Use SPR or ITC to quantify interactions with putative targets (e.g., tubulin or DNA topoisomerases) .

Q. How can crystallographic data address challenges in characterizing the compound’s solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water) and refine data using SHELXL .

- Twinned data handling : Apply twin-law matrices in SHELXL to resolve overlapping reflections .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing motifs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between in vitro and in vivo efficacy studies?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability limitations .

- Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in rodent models .

- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.